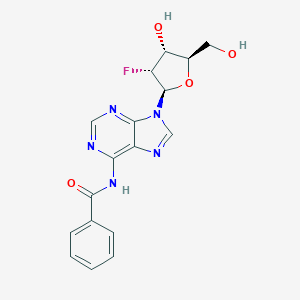

N6-Benzoyl-2'-fluoro-2'-deoxyadenosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” is a modified adenosine with a fluorine atom in the 2’ position . It is used in the chemical synthesis of oligonucleotides . This compound is not intended for human or veterinary use, but for research use only.

Synthesis Analysis

Nucleoside phosphoramidites are used in the chemical synthesis of oligonucleotides . The destabilizing effect on hybrid formation with a complementary strand when this P base opposes A, T, and G was found to be 3-5 kcal/mol, but 9 kcal/mol when it opposes C .Molecular Structure Analysis

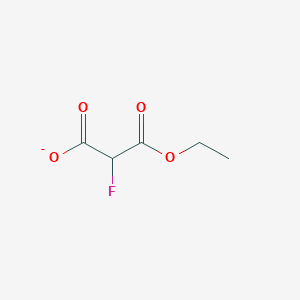

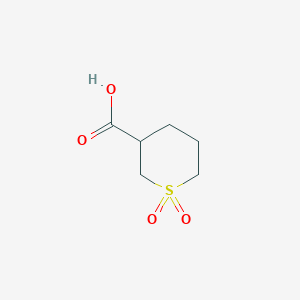

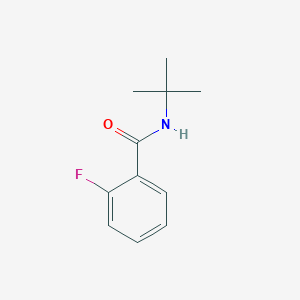

The molecular formula of “N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” is C17H16FN5O4. The molecular weight is 373.3 g/mol.Chemical Reactions Analysis

Brief irradiation (lambda > 360 nm, 20 min) of DNA containing the P base and piperidine treatment causes strand cleavage giving the 3’- and 5’-phosphates .Physical And Chemical Properties Analysis

The density of “N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” is predicted to be 1.67±0.1 g/cm3 . It should be stored at a temperature of 2-8°C . The pKa is predicted to be 7.87±0.43 .科学的研究の応用

DNA Damage and Repair

“N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” is part of the deoxyadenosine family, which has been studied for its role in DNA damage and repair . Research has focused on DNA damage induced by various factors, such as chromium (VI), Fenton chemistry, photoinduction with lumazine, or ultrasound in neutral solution . The mutagenicities of some products generated by oxidizing 2’-deoxyadenosine 5’-triphosphate, nucleotide pool sanitization, and translesion synthesis have also been reviewed .

Improved Synthesis

Improved synthesis of 2’-deoxyadenosine using Escherichia coli overexpressing some enzymes and gram-scale chemical synthesis of 2’-deoxynucleoside 5’-triphosphates have been reported . This research has led to advancements in the synthesis of “N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” and its analogs .

Drug Development

Purine nucleoside analogs, including “N6-Benzoyl-2’-fluoro-2’-deoxyadenosine”, have been used in the treatment of rarer chronic lymphoid leukemias . Some analogs at the C8 position induced delayed polymerization arrest during HIV-1 reverse transcription .

Antimicrobial Activity

The susceptibility of clinically metronidazole-resistant Trichomonas vaginalis to two analogs, toyocamycin and 2-fluoro-2’-deoxyadenosine, were tested in vitro . This suggests potential antimicrobial applications for “N6-Benzoyl-2’-fluoro-2’-deoxyadenosine”.

Facile and Efficient Synthesis

A highly facile and efficient one-step synthesis of N6-adenosine and N6-2’-deoxyadenosine derivatives has been developed . This process involves the treatment of inosine or 2’-deoxyinosine, without protection of sugar hydroxyl groups, with alkyl or arylamines, in the presence of BOP and DIPEA in DMF .

Prodrug for 2-fluroadenine

“N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” is a potential prodrug for 2-fluroadenine . This involves deoxygenation by reduction of the 2’-thiocar-bonylimidazolide with (Tms)3SiH as hydrogen donor .

Safety And Hazards

将来の方向性

“N6-Benzoyl-2’-deoxy-5’-O-DMT-2’-fluoroadenosine” also inhibits chemotaxis in roseobacters, which is the movement of cells or organisms in response to certain factors . This antibiotic may be useful for preventing symbiosis between marine bacteria and other organisms, as it inhibits the motility of these bacteria and their cycling .

特性

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)/t10-,11-,13-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJZTLWDAQVZBU-YAMOITTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-Benzoyl-2'-fluoro-2'-deoxyadenosine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)